(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid
CAS No.:
Cat. No.: VC13784564
Molecular Formula: C13H10BNO3
Molecular Weight: 239.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BNO3 |
|---|---|
| Molecular Weight | 239.04 g/mol |
| IUPAC Name | [4-(1,3-benzoxazol-2-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H |
| Standard InChI Key | PTTJBNMNZAUITF-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzo[d]oxazole moiety fused to a phenyl ring, with a boronic acid group (-B(OH)) at the para position (Figure 1). This structure confers dual functionality: the boronic acid group participates in cross-coupling reactions, while the benzoxazole ring enhances electronic stability and binding affinity in biological systems .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 239.04 g/mol | |
| CAS Registry Number | 1065657-51-3 | |
| MDL Number | MFCD32670117 | |
| Storage Conditions | -20°C (freezer) |
Spectral Characterization
Nuclear magnetic resonance (NMR) data from synthetic studies reveal distinct proton environments:
Physicochemical Properties and Stability
Thermodynamic Parameters
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logP: Estimated at 2.1 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration) .
-
pKa: The boronic acid group exhibits a pKa ~8.5, enabling pH-dependent reactivity .
Applications in Pharmaceutical Research
FAAH Inhibition
(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid derivatives exhibit potent FAAH inhibitory activity (IC < 50 nM), crucial for modulating endocannabinoid signaling in pain management . Structural analogs with cyclohexylamine substituents show enhanced selectivity over serine hydrolases .
Antibacterial Agents
Preliminary studies suggest synergy between the benzoxazole core and boronic acid in targeting penicillin-binding proteins (PBPs) in Gram-positive bacteria .
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